molecular formula C12H17NO2 B2444629 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 275363-28-5

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B2444629
CAS No.: 275363-28-5
M. Wt: 207.273
InChI Key: YUTACPPIFVVUGF-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spiro linkage, which involves a single atom that is shared by two rings, giving it a distinct three-dimensional structure.

Mechanism of Action

Target of Action

The primary target of 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one, also known as Spirotetramat, is piercing-sucking insects such as aphids, mites, and whiteflies

Mode of Action

Spirotetramat acts as an ACC inhibitor, interrupting lipid biosynthesis in the insects . This disruption in lipid production leads to the inability of the insects to grow and reproduce, effectively controlling their population.

Biochemical Pathways

The affected biochemical pathway is the lipid biosynthesis pathway. By inhibiting the ACC enzyme, Spirotetramat prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the production of lipids . This disruption leads to a decrease in lipid production, affecting the growth and development of the insects.

Pharmacokinetics

Spirotetramat exhibits unique two-way internal absorption and transport properties . This allows it to be transported to any part of the plant, effectively reaching the insects regardless of their location on the plant . .

Result of Action

The result of Spirotetramat’s action is the effective control of harmful insects. By inhibiting lipid biosynthesis, it prevents the growth and reproduction of these insects, leading to a decrease in their population . This results in healthier crops and higher yields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The key intermediate, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is synthesized through these steps and then further processed through hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include using more cost-effective raw materials and refining reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions can vary but often involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro linkage and the presence of a cyclopropylamino group, which imparts distinct chemical and biological properties. Its ability to act as an ACC inhibitor and its systemic nature make it particularly valuable in agricultural applications.

Properties

IUPAC Name

4-(cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-11-8-10(13-9-4-5-9)12(15-11)6-2-1-3-7-12/h8-9,13H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTACPPIFVVUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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